4-Bromo-6-nitro-1H-indazole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-nitro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN4O2/c9-5-1-4(13(14)15)2-6-8(5)7(3-10)12-11-6/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPLCIKGEAWQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646149 | |
| Record name | 4-Bromo-6-nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-59-2 | |
| Record name | 4-Bromo-6-nitro-1H-indazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Fundamental Structural Considerations of 4 Bromo 6 Nitro 1h Indazole 3 Carbonitrile
Systematic IUPAC Nomenclature
The formal name of the compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-Bromo-6-nitro-1H-indazole-3-carbonitrile . This nomenclature is derived by identifying the parent heterocycle as indazole and numbering the ring system starting from the nitrogen atom of the pyrazole (B372694) ring that bears a hydrogen atom, proceeding towards the larger ring. The substituents are then named and numbered according to their respective positions on the indazole framework. The designation "1H" specifies the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1.
Positional Isomerism and Substituent Effects on the Indazole Ring System
The indazole ring is an aromatic system, and the placement of substituents significantly influences its electronic distribution, reactivity, and potential for intermolecular interactions. In this compound, the ring is decorated with three electron-withdrawing groups: a bromo group at position 4, a nitro group at position 6, and a carbonitrile (cyano) group at position 3.
The collective impact of these substituents is a significant polarization of the indazole core. The bromo, nitro, and cyano groups all exert a negative inductive (-I) and negative mesomeric (-M) effect, withdrawing electron density from the ring system. This electron deficiency can affect the acidity of the N-H proton and the susceptibility of the ring to nucleophilic attack.
Positional isomerism in this system would involve the rearrangement of these substituents to other available positions on the indazole ring, leading to a wide array of isomers with distinct physical and chemical properties. The specific arrangement in this compound dictates its unique electronic and steric profile.
Table 1: Effects of Substituents on the Indazole Ring
| Substituent | Position | Electronic Effect | Potential Influence on the Indazole Ring |
| Bromo (-Br) | 4 | -I, -M (weak) | Inductive electron withdrawal, potential for halogen bonding. |
| Nitro (-NO₂) | 6 | -I, -M (strong) | Strong electron withdrawal, significantly decreases electron density in the benzene (B151609) portion of the ring. |
| Carbonitrile (-CN) | 3 | -I, -M (strong) | Strong electron withdrawal, influences the electronic properties of the pyrazole portion of the ring. |
Prototropic Tautomerism in Indazoles: 1H- vs. 2H-Indazole Forms
A key structural feature of N-unsubstituted indazoles is the existence of prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. These forms are distinct chemical entities with different electronic structures and stabilities.
Thermodynamic Stability of 1H-Indazole Tautomers
For the parent indazole molecule and most of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. bldpharm.comnih.gov This stability is attributed to the benzenoid character of the fused benzene ring in the 1H form, which is energetically more favorable than the quinonoid-like structure in the 2H form. bldpharm.com Computational studies have quantified this energy difference, with the 1H-tautomer of unsubstituted indazole being more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov This preference for the 1H form is generally observed in various phases, including solid, solution, and gas phases. nih.gov
Table 2: Calculated Relative Stabilities of Indazole Tautomers
| Tautomer | Relative Energy (kJ/mol) | Reference |
| 1H-Indazole | 0.0 | researchgate.net |
| 2H-Indazole | 13.9 | researchgate.net |
| 3H-Indazole | 86.1 | researchgate.net |
Impact of Substituents on Tautomeric Equilibrium
The position and electronic nature of substituents on the indazole ring can influence the tautomeric equilibrium. Electron-withdrawing groups, such as the bromo, nitro, and carbonitrile groups present in this compound, can affect the relative stabilities of the 1H and 2H tautomers. These groups can alter the acidity of the N-H proton and the electron density at the nitrogen atoms, thereby shifting the equilibrium.
For instance, electron-withdrawing substituents can increase the acidity of the N-H proton, which could potentially influence the dynamics of the tautomeric exchange. nih.gov While the 1H tautomer is generally expected to remain the more stable form, the energy difference between the two tautomers may be altered by the strong electron-withdrawing nature of the substituents in this compound. Specific experimental or high-level computational studies on this particular molecule would be necessary to definitively quantify the tautomeric ratio. In some substituted indazoles, intramolecular hydrogen bonding can also play a role in stabilizing a particular tautomeric form. nih.gov
Reactivity and Chemical Transformations of 4 Bromo 6 Nitro 1h Indazole 3 Carbonitrile
Transformations of the Bromo Group (Br)
The bromine atom at the C4 position of the indazole ring is activated towards several types of chemical transformations, primarily due to the electronic effects of the nitro group at the C6 position.
The bromo group at the 4-position of the 4-bromo-6-nitro-1H-indazole-3-carbonitrile scaffold is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the 6-position, in a para-like relationship to the bromine, stabilizes the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the displacement of the bromide ion by a nucleophile. researchgate.netwikipedia.org This reactivity is a cornerstone for introducing a variety of functional groups at this position.
Common nucleophiles that can be employed in these reactions include alkoxides, phenoxides, thiophenolates, and amines. The reaction typically proceeds under basic conditions to generate the active nucleophile and often requires heating in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For instance, reaction with a generic nucleophile (Nu-) would be expected to yield the corresponding 4-substituted-6-nitro-1H-indazole-3-carbonitrile.
| Reactant | Reagents and Conditions | Product |
| This compound | Nucleophile (e.g., R-O⁻, R-S⁻, R₂N⁻), Base, Solvent (e.g., DMF), Heat | 4-Substituted-6-nitro-1H-indazole-3-carbonitrile |
Table 1: Representative Nucleophilic Substitution Reaction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo group at C4 provides a handle for such transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the indazole core and various aryl or vinyl groups. organic-chemistry.org This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid or ester as the coupling partner. nih.govrsc.orgnih.govias.ac.inresearchgate.net The reaction is generally tolerant of a wide range of functional groups, making it suitable for the functionalization of the complex this compound molecule.
Stille Coupling: The Stille coupling reaction offers another avenue for C-C bond formation, utilizing an organotin reagent as the coupling partner. researchgate.net Similar to the Suzuki coupling, this reaction is catalyzed by a palladium complex. The choice between Suzuki and Stille coupling often depends on the availability and stability of the respective boron or tin reagents.
Sonogashira Coupling: The Sonogashira coupling is a highly effective method for the synthesis of alkynyl-substituted indazoles. researchgate.netthieme-connect.denih.govorganic-chemistry.org This reaction involves the coupling of the bromoindazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. This reaction provides a direct route to introducing sp-hybridized carbon atoms at the C4 position.
| Coupling Reaction | Catalytic System | Coupling Partner | Product Type |
| Suzuki | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | R-B(OH)₂ | 4-Aryl/vinyl-6-nitro-1H-indazole-3-carbonitrile |
| Stille | Pd catalyst (e.g., Pd(PPh₃)₄) | R-Sn(Alkyl)₃ | 4-Aryl/vinyl-6-nitro-1H-indazole-3-carbonitrile |
| Sonogashira | Pd catalyst, Cu(I) salt, Base (e.g., Et₃N) | R-C≡CH | 4-Alkynyl-6-nitro-1H-indazole-3-carbonitrile |
Table 2: Overview of Cross-Coupling Reactions
The bromo group can be removed through reductive dehalogenation to yield 6-nitro-1H-indazole-3-carbonitrile. A common and effective method for this transformation is catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenating agent like ammonium (B1175870) formate (B1220265), allows for the selective reduction of the aryl bromide. mdpi.com Importantly, these conditions can often be tuned to be chemoselective, leaving the nitro and cyano groups intact. organic-chemistry.orgresearchgate.net Alternative reducing agents, such as metal hydrides, can also be employed, but care must be taken to avoid the reduction of the other functional groups. chem-station.comresearchgate.net
| Reagents and Conditions | Product | Notes |
| H₂, Pd/C, Solvent (e.g., EtOH) | 6-Nitro-1H-indazole-3-carbonitrile | Can be chemoselective for the bromo group under controlled conditions. organic-chemistry.orgresearchgate.net |
| Ammonium formate, Pd/C, Solvent | 6-Nitro-1H-indazole-3-carbonitrile | A common method for catalytic transfer hydrogenation. mdpi.com |
Table 3: Conditions for the Reduction of the Bromo Group
Transformations of the Nitro Group (NO₂)
The nitro group at the C6 position is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group, which then opens up further synthetic possibilities.
The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many biologically active molecules. wikipedia.org Several methods are available for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.
For the reduction of the nitro group in this compound, chemoselectivity is crucial to avoid the reduction of the bromo and cyano functionalities. A widely used method is the reaction with tin(II) chloride (SnCl₂) in an acidic medium, such as ethanol (B145695) or ethyl acetate (B1210297) containing hydrochloric acid. commonorganicchemistry.comresearchgate.netresearchgate.net This method is known for its tolerance of various functional groups, including halogens and nitriles. organic-chemistry.org Catalytic hydrogenation can also be employed for the reduction of the nitro group. commonorganicchemistry.com However, the choice of catalyst and reaction conditions is critical to achieve selectivity. For instance, using a sulfided platinum catalyst can allow for the chemoselective reduction of a nitro group in the presence of an aryl halide. nih.gov Other reagents, such as iron powder in acetic acid or sodium dithionite, can also be effective. researchgate.netnih.gov
| Reagent | Conditions | Product | Selectivity Notes |
| SnCl₂·2H₂O | EtOH or EtOAc, HCl, Heat | 6-Amino-4-bromo-1H-indazole-3-carbonitrile | Generally tolerant of aryl bromides and nitriles. organic-chemistry.orgcommonorganicchemistry.comresearchgate.netresearchgate.net |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., PtS/C), Solvent | 6-Amino-4-bromo-1H-indazole-3-carbonitrile | Catalyst choice is crucial for selectivity over the bromo group. nih.gov |
| Fe / Acetic Acid | Heat | 6-Amino-4-bromo-1H-indazole-3-carbonitrile | A classic and often chemoselective method. researchgate.net |
Table 4: Methods for the Reduction of the Nitro Group
The transformation of the nitro group into an amino group at the C6 position paves the way for intramolecular cyclization reactions to construct fused heterocyclic systems. The resulting 6-amino-4-bromo-1H-indazole-3-carbonitrile possesses a nucleophilic amino group and an electrophilic cyano group, which can participate in cyclization reactions. For instance, the amino group can react with a suitable one-carbon electrophile, followed by cyclization onto the indazole ring system.
A more direct application involves the cyclization of the amino and cyano groups to form a new fused ring. For example, the 6-aminoindazole derivative can be a precursor to pyrazolo[3,4-g]quinazolines. arkat-usa.orgnih.gov This typically involves the reaction of the 6-aminoindazole with a suitable building block that provides the remaining atoms for the new ring. For instance, reaction with formamide (B127407) or a derivative could lead to the formation of a fused pyrimidine (B1678525) ring. The bromo group at the 4-position can be retained during these cyclizations and used for further functionalization of the resulting polycyclic system.
| Starting Material | Reaction Type | Product Type |
| 6-Amino-4-bromo-1H-indazole-3-carbonitrile | Condensation with a one-carbon synthon | Fused heterocyclic systems (e.g., pyrazoloquinazolines) |
| 6-Amino-4-bromo-1H-indazole-3-carbonitrile | Reaction with a dicarbonyl compound | Fused heterocyclic systems (e.g., pyrazoloquinoxalines) |
Table 5: Intramolecular Cyclization Potential
Transformations of the Carbonitrile Group (–CN)
The carbonitrile group at the C-3 position is a valuable synthetic handle, susceptible to hydrolysis, reduction, and cycloaddition reactions. The electron-withdrawing nature of the indazole ring, further amplified by the bromo and nitro substituents, influences the reactivity of the nitrile, making it a good electrophile.
Hydrolysis to Carboxylic Acid or Amide
The hydrolysis of the carbonitrile group in this compound can yield either the corresponding carboxamide or the carboxylic acid, depending on the reaction conditions. This transformation is a standard method for converting nitriles to more oxygenated functional groups.
Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid, such as concentrated hydrochloric acid or sulfuric acid, under heating, typically leads to the full hydrolysis of the nitrile to the carboxylic acid. The reaction proceeds via the initial formation of a protonated nitrile, which is then attacked by water to form an amide intermediate. Under forcing conditions, this amide is further hydrolyzed to the carboxylic acid and an ammonium salt. The existence of 4-bromo-6-nitro-1H-indazole-3-carboxylic acid as a commercially available compound confirms the viability of this transformation. For instance, the related compound 1-(2'-cyanoethyl)-3-cyanoindazole has been shown to undergo hydrolysis to the corresponding dicarboxylic acid upon refluxing in concentrated hydrochloric acid.
Base-Catalyzed Hydrolysis: Alternatively, heating with an aqueous base, such as sodium hydroxide, will also hydrolyze the nitrile. This process typically yields the sodium salt of the carboxylic acid. Subsequent acidification of the reaction mixture is necessary to isolate the free carboxylic acid. It is often possible to isolate the intermediate amide under milder basic conditions or by using specific reagents like hydrogen peroxide in a basic solution.
| Product | Reagents and Conditions | Remarks |
| 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid | 1. Conc. HCl or H₂SO₄, H₂O, Δ 2. NaOH(aq), Δ; then H₃O⁺ | Full hydrolysis to the carboxylic acid. The product is commercially available. |
| 4-Bromo-6-nitro-1H-indazole-3-carboxamide | Mild acidic or basic hydrolysis (controlled conditions) | Partial hydrolysis leads to the amide intermediate. |
Reduction to Amine
The carbonitrile group can be reduced to a primary amine, yielding (4-bromo-6-nitro-1H-indazol-3-yl)methanamine. This transformation introduces a flexible aminomethyl linker at the C-3 position, a common structural motif in pharmacologically active molecules. However, the presence of a reducible nitro group on the indazole ring requires careful selection of the reducing agent to achieve chemoselectivity.
Selective Reduction: To selectively reduce the nitrile without affecting the nitro group, milder reducing agents or specific catalytic systems are required. A combination of sodium borohydride (B1222165) (NaBH₄) and a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), has been shown to be effective for the selective reduction of nitriles in the presence of aromatic nitro groups. calvin.edu This method proceeds under aprotic conditions and offers good yields for various nitrobenzonitriles. calvin.edu
Non-Selective Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both nitriles and nitro groups. libretexts.orgresearchgate.net Treatment of this compound with LiAlH₄ would likely result in the reduction of the nitrile to an amine and the nitro group to an amino group, yielding 3-(aminomethyl)-4-bromo-1H-indazol-6-amine. Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) is another powerful reduction method. bme.huresearchgate.netijaerd.org However, this approach can also lead to the reduction of the nitro group and potentially cause dehalogenation (hydrogenolysis) of the C-Br bond, depending on the catalyst and conditions used. bme.hu
| Product | Reagents and Conditions | Remarks |
| (4-Bromo-6-nitro-1H-indazol-3-yl)methanamine | NaBH₄, BF₃·OEt₂ in THF | Selective reduction of the nitrile group is expected. calvin.edu |
| 3-(Aminomethyl)-4-bromo-1H-indazol-6-amine | LiAlH₄ in THF, then H₂O workup | Reduction of both nitrile and nitro groups. libretexts.orgresearchgate.net |
| 3-(Aminomethyl)-4-bromo-1H-indazol-6-amine | H₂, Pd/C or Raney Ni | Potential for reduction of nitrile and nitro groups, and debromination. bme.hu |
Cycloaddition Reactions (e.g., to form tetrazoles)
The carbonitrile group can participate in [3+2] cycloaddition reactions with azide (B81097) sources to form a tetrazole ring. Tetrazoles are widely recognized in medicinal chemistry as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. beilstein-journals.org
The reaction typically involves heating the nitrile with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF. The addition of an ammonium salt (e.g., NH₄Cl) or a Lewis acid (e.g., ZnCl₂) is often used to activate the nitrile and facilitate the cycloaddition. rsc.orgscirp.org The electron-deficient nature of the C-3 carbonitrile in the target molecule, due to the influence of the nitro and bromo groups, should facilitate the nucleophilic attack by the azide ion, making this transformation highly feasible. scirp.org This would lead to the formation of 4-bromo-6-nitro-3-(1H-tetrazol-5-yl)-1H-indazole.
| Reagents | Conditions | Product | Research Findings |
| NaN₃, NH₄Cl | DMF, 100-120 °C | 4-Bromo-6-nitro-3-(1H-tetrazol-5-yl)-1H-indazole | This is a standard and widely used method for the synthesis of 5-substituted-1H-tetrazoles from nitriles. rsc.org |
| NaN₃, ZnBr₂ | H₂O, reflux | 4-Bromo-6-nitro-3-(1H-tetrazol-5-yl)-1H-indazole | Lewis acid catalysis can promote the reaction, sometimes allowing for the use of more environmentally benign solvents like water. |
| Trimethylsilyl azide (TMSN₃) | Dibutyltin oxide (DBTO) catalyst | 4-Bromo-6-nitro-3-(1H-tetrazol-5-yl)-1H-indazole | Organotin catalysts can be used, often under milder conditions. |
C-H Functionalization of the Indazole Core
Direct C-H functionalization is a powerful strategy in modern organic synthesis for modifying complex molecules without the need for pre-functionalized starting materials. For the indazole core, several C-H bonds are available for potential functionalization, though their reactivity is influenced by the existing substituents.
Regioselective Functionalization at C-3
The direct regioselective functionalization of the C-H bond at the C-3 position is a well-established and highly valuable strategy for the synthesis of diverse indazole derivatives. researchgate.netrsc.org This position is inherently activated due to its location adjacent to the pyrazole (B372694) nitrogen and its role in the π-electron system of the heterocycle. Numerous transition-metal-catalyzed and metal-free methods have been developed to introduce a wide array of functional groups at this site, including aryl, alkyl, cyano, and amino groups. acs.orgnih.govacs.org
However, for the specific compound this compound, this type of transformation is not directly applicable, as the C-3 position is already substituted with a carbonitrile group. The strategies for C-3 functionalization would therefore apply to the synthesis of its precursors, such as 4-bromo-6-nitro-1H-indazole, rather than to the target molecule itself. For instance, a palladium-catalyzed C-H cyanation could be envisioned as a method to synthesize the title compound from its C-3 unsubstituted precursor. acs.org
Remote C-H Functionalization on the Benzene (B151609) Ring
Remote C-H functionalization on the benzene portion of the indazole core offers a pathway to introduce additional substituents and further modulate the molecule's properties. In this compound, the C-4 and C-6 positions are occupied. The remaining available positions are C-5 and C-7.
The regioselectivity of any C-H activation at these sites will be governed by the combined directing effects of the existing substituents and the indazole nucleus itself.
Directing Group Effect: Many remote C-H functionalization reactions on indazoles are achieved by first installing a directing group on the N-1 or N-2 nitrogen. This directing group then coordinates to a metal catalyst (e.g., Pd, Rh, Co), bringing it into proximity with a specific C-H bond, typically at C-7. nih.govnih.govacs.org
Innate Electronic Effects: In the absence of a strong directing group, the innate electronic properties of the substituted ring system will determine the site of reaction. The 6-nitro group is a powerful electron-withdrawing group and a meta-director, deactivating the entire ring but particularly the C-5 and C-7 positions. The 4-bromo group is also deactivating but is an ortho-, para-director. The pyrazole ring of the indazole is generally considered electron-rich and can direct electrophilic attack. The interplay of these effects is complex, but functionalization at the C-7 position is often favored in directed reactions due to the formation of a stable five- or six-membered metallacycle intermediate. nih.gov For electrophilic aromatic substitution-type C-H functionalization, the strong deactivation by the nitro group would make the reaction challenging, requiring harsh conditions.
| Position | Directing Effects | Predicted Reactivity |
| C-5 | Meta to 4-Br, Ortho to 6-NO₂, Para to pyrazole N-2 | Highly deactivated by the adjacent nitro group. Unlikely site for electrophilic C-H functionalization. |
| C-7 | Ortho to pyrazole N-1, Meta to 6-NO₂ | Deactivated by the nitro group. However, it is the most common site for functionalization when a directing group is placed on N-1, due to favorable cyclometalation geometry. nih.gov |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the magnetic environments of its constituent atomic nuclei.
Multi-dimensional NMR Techniques (e.g., COSY, HMBC) for Structural AssignmentAdvanced 2D NMR techniques are often necessary for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between carbon and proton nuclei that are separated by two or three bonds, which is invaluable for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. A hypothetical IR spectrum for 4-Bromo-6-nitro-1H-indazole-3-carbonitrile would be expected to show characteristic absorption bands for:
N-H stretching from the indazole ring.
C≡N stretching from the nitrile group, typically a sharp, medium-intensity band.
N-O stretching (asymmetric and symmetric) from the nitro (NO₂) group.
C=C and C=N stretching from the aromatic and heterocyclic rings.
C-H stretching and bending from the aromatic ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula (C₈H₃BrN₄O₂). The fragmentation pattern observed in the mass spectrum would offer additional structural clues, showing how the molecule breaks apart under energetic conditions. The isotopic pattern created by the presence of the bromine atom (nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would be a distinctive feature in the spectrum.
While the principles of these analytical methods are well-established, their specific application to This compound cannot be detailed without access to experimental data from a primary research source that has synthesized and characterized this particular molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. This technique provides strong evidence for the presence of the bromine isotope pattern and confirms that the empirical formula aligns with the calculated exact mass, thereby validating the compound's synthesis.
LC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is routinely used to assess the purity of this compound samples and confirm the identity of the main component. The liquid chromatograph separates the compound from any impurities or starting materials, and the mass spectrometer provides the molecular weight of the eluting peaks. This dual-detection method is highly sensitive and specific, making it an essential checkpoint in the synthetic workflow.
FAB-Mass and ESI-MS for Molecular Weight
Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are two "soft" ionization techniques used in mass spectrometry that allow for the analysis of intact molecules with minimal fragmentation. Both methods are effective for determining the molecular weight of this compound. ESI-MS is particularly common due to its compatibility with liquid chromatography. These techniques generate ions corresponding to the protonated molecule [M+H]⁺ or other adducts, from which the molecular weight can be readily deduced, providing fundamental confirmation of the target structure.
Chromatographic Methods for Purification and Analysis
Chromatography is the cornerstone of both the purification and analytical assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high precision. By employing a stationary phase column and a liquid mobile phase under high pressure, HPLC can separate the target compound from closely related impurities. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The area under the peak in the resulting chromatogram is proportional to the concentration, allowing for quantitative purity assessment.
| HPLC Analysis Parameters | |
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile (B52724)/Water gradient |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in faster analysis times, greater resolution, and improved sensitivity. For this compound, UPLC is an efficient method for rapid purity checks and can provide more detailed information about the impurity profile of a sample.
| UPLC Analysis Parameters | |
| Parameter | Typical Value/Condition |
| Column | Acquity UPLC BEH C18 |
| Mobile Phase | Gradient of water and acetonitrile with formic acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Temperature | 40 - 50 °C |
| Detection | Photodiode Array (PDA) and/or Mass Spectrometry |
Column Chromatography for Isolation
Following its synthesis, this compound must be isolated from the crude reaction mixture. Column chromatography is the primary technique used for this purification on a preparative scale. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for the separation and collection of the pure compound.
| Column Chromatography Parameters | |
| Parameter | Typical Material/Solvent |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (B1210297) gradient |
| Monitoring | Thin-Layer Chromatography (TLC) |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in predicting the molecular properties of 4-Bromo-6-nitro-1H-indazole-3-carbonitrile. These methods allow for a detailed examination of the electron distribution and energy levels within the molecule, which are key determinants of its reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reaction mechanisms of organic molecules. For substituted indazoles, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, provide valuable mechanistic insights. researchgate.net In the context of this compound, DFT would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine the energies of the frontier molecular orbitals (HOMO and LUMO).
Furthermore, DFT calculations are crucial for elucidating reaction mechanisms. For example, in the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations suggested a chelation mechanism for N1-substitution in the presence of cesium, while other non-covalent interactions were proposed to drive N2-product formation. nih.govbeilstein-journals.org These types of calculations could predict the transition state energies for various reaction pathways involving this compound, thus providing a theoretical basis for its expected reactivity and regioselectivity.
Table 1: Representative DFT-Calculated Properties for Substituted Indazoles (Note: This table is illustrative and based on data for analogous compounds, not this compound itself.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Alkyl Nitroindazole Analog | -7.98 | -2.93 | 5.05 |
| Aryl Acetonitrile (B52724) Analog | -6.50 | -1.11 | 5.39 |
To pinpoint the most reactive sites within this compound, Fukui indices and partial charges are calculated. These local reactivity descriptors are derived from quantum chemical calculations and offer a more nuanced view of reactivity than frontier orbital analysis alone.
Fukui functions (f(r)) indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. The function f+(r) relates to nucleophilic attack (reactivity towards electron donation), f-(r) to electrophilic attack (reactivity towards electron acceptance), and f0(r) to radical attack. In a study on substituted NH-free indazoles, the f+ Fukui function was used to predict that the C5 and C7 positions would be preferential sites for nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the nitro group would be expected to have high f- values, indicating their susceptibility to electrophilic attack. Conversely, the carbon atoms of the benzene (B151609) ring, particularly those influenced by the electron-withdrawing groups, would likely exhibit high f+ values, marking them as potential sites for nucleophilic attack.
Partial charges on each atom also provide a guide to the molecule's reactivity. Atoms with a significant negative charge are likely to be attacked by electrophiles, while those with a positive charge are prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis is a common method for calculating these charges. In a study of methyl 5-bromo-1H-indazole-3-carboxylate and 1H-indazole-3-carbonitrile, NBO analysis was used to calculate the partial charges on the N1 and N2 atoms to support suggested reaction pathways for alkylation. nih.govsemanticscholar.org For this compound, the nitrogen atoms of the indazole ring would carry negative charges, making them nucleophilic centers, while the carbon atom of the carbonitrile and the nitrogen of the nitro group would be positively charged and thus electrophilic.
Table 2: Illustrative Fukui Indices and Partial Charges for an Indazole Analog (Note: This table is a hypothetical representation for illustrative purposes.)
| Atom | Partial Charge (e) | f+ | f- |
| N1 | -0.35 | 0.08 | 0.15 |
| N2 | -0.28 | 0.12 | 0.10 |
| C3 | +0.15 | 0.10 | 0.05 |
| C4 | +0.05 | 0.09 | 0.08 |
| C6 | +0.10 | 0.11 | 0.07 |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations.
Conformational analysis is essential for understanding the three-dimensional structure and stability of flexible molecules. For substituted indazoles, a key conformational question is the planarity of the molecule. DFT studies on nitro-substituted carbazoles, which share a similar fused ring system, have shown that while the isolated molecules are predicted to be planar, they can exhibit slight non-planarity in the solid state. nih.gov The presence of the nitro group in this compound can influence its conformation. Theoretical studies on nitro-acetophenone have involved calculating the potential energy curves for the rotation of the nitro group to estimate conformational barriers. mdpi.com
A similar approach for this compound would involve rotating the nitro group relative to the plane of the indazole ring and calculating the energy at each step. This would reveal the most stable conformation and the energy barrier to rotation. It is likely that the most stable conformation is one where the nitro group is coplanar with the indazole ring to maximize resonance stabilization, although steric hindrance from adjacent substituents could lead to a slightly twisted conformation. The relative energies of different conformers can be used to determine their populations at a given temperature using the Boltzmann distribution.
A significant aspect of indazole chemistry is the regioselectivity of reactions, particularly at the N1 and N2 positions of the pyrazole ring. Computational methods are invaluable for predicting whether a reaction will favor one nitrogen atom over the other.
For nucleophilic aromatic substitution, the positions most susceptible to attack are identified by high f+ values and positive partial charges. The bromo-substituted carbon and other carbons on the benzene ring would be potential sites. Again, DFT calculations of the reaction intermediates and transition states for substitution at different positions would allow for the prediction of the most likely product.
Synthetic Utility of 4 Bromo 6 Nitro 1h Indazole 3 Carbonitrile As a Building Block
Precursor in the Synthesis of Diverse Functionalized Indazoles
The indazole core is a recognized pharmacophore found in numerous biologically active compounds. Substituted indazoles, such as 4-Bromo-6-nitro-1H-indazole-3-carbonitrile, serve as crucial starting materials for creating libraries of novel indazole derivatives. The existing functional groups act as handles for modification. For instance, the bromine atom can be replaced through various cross-coupling reactions, the nitro group can be reduced to an amine and subsequently acylated or alkylated, and the nitrile group can be hydrolyzed or reduced.
While specific examples starting directly from this compound are not detailed in the provided literature, the synthetic strategies applied to analogous bromo-nitro indazoles illustrate its potential. For example, various 5-bromoindazoles have been used as precursors in Suzuki cross-coupling reactions to synthesize novel 5-substituted pyrrolyl and thiophenyl indazoles. nih.gov Similarly, 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been used to generate a series of 3,5-disubstituted indazoles. ias.ac.in These examples underscore the role of the bromo-indazole scaffold as a key intermediate for introducing aryl and heteroaryl moieties, a common strategy in the development of kinase inhibitors and other therapeutic agents. ias.ac.in
Scaffold for Further Derivatization through Strategic Transformations
The true synthetic power of this compound lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.
Nitro Reduction: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into a strongly electron-donating and nucleophilic amino group. This new amino functionality can then be used for a variety of subsequent reactions, including amide bond formation, sulfonamide synthesis, diazotization, and as a directing group for further aromatic substitutions. This opens a pathway to a large family of 6-amino-indazole derivatives, which are valuable intermediates in pharmaceutical synthesis.
Nitrile Transformations: The carbonitrile group at the 3-position is another versatile functional handle. It can undergo a range of transformations:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide, introducing new functionalities for further coupling reactions (e.g., peptide coupling).
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), providing a flexible linker for attaching other molecular fragments.
Cycloaddition: The nitrile can participate in cycloaddition reactions to form various five-membered heterocyclic rings, such as tetrazoles, which are recognized as important bioisosteres of carboxylic acids in drug design.
Aryl Coupling: The bromine atom at the 4-position is ideally suited for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. rsc.org This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position of the indazole ring.
The palladium-catalyzed Suzuki-Miyaura coupling is highly efficient for bromo-substituted heterocycles. nih.govrsc.org By reacting this compound with various aryl or heteroaryl boronic acids, a diverse library of 4-aryl-6-nitro-1H-indazole-3-carbonitriles can be generated. This method is noted for its mild reaction conditions and tolerance of a broad range of functional groups. rsc.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Indazole Scaffolds Data based on analogous reactions reported for other bromo-indazoles. nih.govrsc.org
| Bromo-Indazole Substrate | Coupling Partner (Boronic Acid) | Catalyst | Base | Product | Yield (%) |
| 7-Bromo-4-sulfonamido-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 7-Phenyl-4-sulfonamido-1H-indazole | Good |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |
| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(Thiophen-2-yl)-1H-indazole | Moderate |
Importance in Constructing Multi-Ring Heterocyclic Systems
Functionalized indazoles like this compound are not only precursors for substituted indazoles but also key intermediates for the synthesis of more complex, multi-ring heterocyclic systems. The indazole ring can act as a scaffold onto which other rings are fused or annulated.
For example, derivatives of 3-chloro-6-nitro-1H-indazole have been used in 1,3-dipolar cycloaddition reactions to construct novel isoxazoline (B3343090) and triazole-fused indazole systems. nih.gov The presence of multiple reactive sites on this compound allows for intramolecular cyclization strategies. For instance, after transformation of the nitrile and nitro groups, the resulting functionalities could react with each other or with a substituent introduced via aryl coupling at the 4-position to form a new fused ring. Such intramolecular N-N bond-forming oxidative cyclizations are a known method for creating fused heterocyclic systems. organic-chemistry.org These strategies are essential for building the complex polycyclic scaffolds often found in advanced materials and biologically active natural products.
Future Research Directions in the Synthetic Organic Chemistry of 4 Bromo 6 Nitro 1h Indazole 3 Carbonitrile
Development of Novel and More Efficient Synthetic Pathways
While the synthesis of various substituted indazoles is established, pathways leading specifically to 4-Bromo-6-nitro-1H-indazole-3-carbonitrile are not extensively documented in academic literature. Future research should focus on creating novel, high-yield, and scalable synthetic routes.
Key areas for investigation include:
Flow Chemistry Processes: Developing continuous flow methods for the nitration, bromination, and cyclization steps. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to improved safety, higher yields, and easier scale-up for key intermediates.
Catalyst Development: Investigating new catalytic systems, potentially involving transition metals like palladium or copper, for C-H activation or cross-coupling reactions to introduce the bromo or cyano groups more efficiently onto a pre-functionalized indazole precursor.
| Synthetic Approach | Key Transformation | Potential Advantages | Research Challenges |
|---|---|---|---|
| Linear Synthesis | Sequential functionalization of 1H-indazole | Conceptually straightforward |
|
| Convergent Synthesis | Late-stage cyclization of a functionalized phenylhydrazine (B124118) with a cyano-containing synthon |
|
|
| C-H Functionalization | Direct, regioselective introduction of bromo or cyano groups |
|
|
Exploration of Chemo- and Regioselective Functionalization
The presence of multiple reactive sites on this compound makes chemo- and regioselective functionalization a critical area for future exploration. The molecule has two distinct nitrogen atoms in the pyrazole (B372694) ring (N1 and N2) and reactive positions on the benzene (B151609) ring, particularly the C7 position, which is susceptible to nucleophilic attack or metal-catalyzed coupling.
Future research should systematically investigate:
N1 vs. N2 Alkylation/Arylation: Developing robust protocols to selectively functionalize either the N1 or N2 position is paramount. Studies on related indazoles have shown that the choice of base, solvent, and electrophile can significantly influence the N1/N2 selectivity. beilstein-journals.org For instance, cesium carbonate has been shown to promote specific regioselective outcomes in heterocyclic chemistry. nih.gov A systematic study using various bases (e.g., Cs2CO3, K2CO3, NaH) and electrophiles would be invaluable.
Selective Reduction of the Nitro Group: Exploring chemoselective methods to reduce the C6-nitro group to an amino group without affecting the nitrile or bromo functionalities. This would open up a vast chemical space for subsequent derivatization, such as amide bond formation or diazotization.
Cross-Coupling Reactions: Utilizing the C4-bromo substituent as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of aryl, alkyl, and amino substituents at this position.
Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the bromo or nitro groups with various nucleophiles. The electron-withdrawing nature of the nitro and cyano groups should activate the ring system for such transformations.
Green Chemistry Approaches in Synthetic Scale-Up
As interest in this and related compounds grows, the need for environmentally benign and scalable synthetic processes becomes crucial. Applying the principles of green chemistry to the synthesis of this compound is a vital future research direction. ejcmpr.com
Key green chemistry approaches to explore include:
Use of Safer Solvents: Replacing hazardous and volatile organic solvents (e.g., THF, DMF) with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or bio-based solvents like Cyrene.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, improve yields, and reduce waste, a technique that has proven effective for synthesizing other heterocyclic compounds. nih.govmdpi.com
Catalytic vs. Stoichiometric Reagents: Developing catalytic methods for transformations that traditionally use stoichiometric reagents, thereby reducing waste generation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing byproducts.
Advanced Mechanistic Investigations via Combined Experimental and Computational Studies
A profound understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for rational optimization. A combined approach using experimental techniques and computational chemistry can provide deep insights into reaction pathways, transition states, and regioselectivity. nih.gov
Future research should focus on:
DFT Calculations: Using Density Functional Theory (DFT) to model reaction pathways for N1/N2 alkylation, elucidating the role of the counter-ion and solvent in directing regioselectivity. beilstein-journals.org Computational studies can also predict the reactivity of different sites on the indazole ring towards various reagents. dntb.gov.uajmaterenvironsci.com
Kinetic Studies: Performing experimental kinetic analysis to determine reaction orders and activation energies, which can help validate proposed mechanisms from computational models.
Spectroscopic Interrogation: Utilizing in-situ spectroscopic techniques (e.g., ReactIR, process NMR) to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanistic pathways.
| Reaction Type | Investigative Method | Key Questions to Address |
|---|---|---|
| N-Alkylation | DFT Calculations, Kinetic Studies |
|
| Suzuki Coupling | In-situ Spectroscopy, Computational Modeling |
|
| Nitro Group Reduction | Experimental Screening, DFT |
|
Design and Synthesis of New Structural Analogs for Fundamental Chemical Exploration
This compound serves as an excellent starting point for the creation of a library of new structural analogs. The systematic modification of its functional groups can lead to new compounds with unique chemical properties and potential applications. The synthesis of diverse indazole analogs, such as those bearing triazole or oxadiazole moieties, has demonstrated the versatility of this heterocyclic core. nih.govresearchgate.net
Future synthetic efforts should target analogs by:
Replacing the Bromo Group: Substituting the bromine with other halogens (Cl, F, I) to modulate electronic properties and reactivity in cross-coupling reactions. Alternatively, replacing it with other functional groups like trifluoromethyl (CF3) or sulfonyl groups.
Modifying the Nitrile Group: Hydrolyzing the nitrile to a carboxylic acid or an amide, or reducing it to an aminomethyl group, thereby introducing new functionalities for further derivatization.
This systematic exploration will not only expand the chemical space around the parent molecule but also contribute to a more fundamental understanding of structure-property relationships within the substituted indazole class.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Bromo-6-nitro-1H-indazole-3-carbonitrile?
Methodological Answer:
The synthesis typically involves sequential functionalization of the indazole core. A common approach includes:
Bromination : Electrophilic aromatic substitution at the 4-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Nitration : Introduction of a nitro group at the 6-position via mixed acid (HNO₃/H₂SO₄) nitration.
Cyanation : Conversion of a carbonyl or halide group at the 3-position to a nitrile using CuCN or Pd-catalyzed cyanation.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical due to the compound’s sensitivity to decomposition. Confirm purity via HPLC and melting point analysis.
Characterization : Use / NMR to verify substitution patterns, IR for nitrile (C≡N stretch ~2200 cm), and HRMS for molecular ion validation .
Basic: How should researchers handle safety concerns related to this compound?
Methodological Answer:
this compound poses hazards due to its nitro and bromine groups:
- Storage : Inert atmosphere (argon/nitrogen), sealed containers at 2–8°C to prevent decomposition.
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust.
- Spill Management : Absorb with inert material (vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste.
- Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Documented SDS protocols from analogous bromonitro compounds (e.g., 6-bromo-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carbonitrile) provide guidance .
Advanced: What challenges arise in crystallographic refinement of this compound, particularly with heavy atoms like bromine?
Methodological Answer:
Heavy atoms (Br, ~Z=35) introduce challenges:
- Anomalous Scattering : Utilize Br’s strong anomalous signal for phase determination via SAD/MAD methods.
- Disorder and Twinning : Bromine’s large size may cause positional disorder. Use SHELXL’s PART and TWIN commands to model split positions or twinned crystals .
- Data Collection : High-resolution data (d ≤ 0.8 Å) is ideal. Employ synchrotron sources if in-house Cu/Kα radiation (λ=1.54 Å) proves insufficient.
Validation : Cross-check with R (<5%) and R (<0.05) metrics. ORTEP-3 can visualize thermal ellipsoids to assess disorder .
Advanced: How can hydrogen-bonding networks in the crystal structure be systematically analyzed?
Methodological Answer:
Apply graph-set analysis (Etter’s methodology) to classify hydrogen bonds:
Identify Donor/Acceptor Pairs : Use crystallographic software (e.g., Mercury) to locate N–H···O/N interactions.
Graph-Set Notation : Assign patterns as D , C , R , or S based on connectivity (e.g., R(8) for dimeric rings).
Supramolecular Motifs : Correlate with packing efficiency and stability. For example, nitro groups often form C(6) chains with adjacent indazole NH donors .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Advanced: How should researchers resolve contradictions between computational and experimental data (e.g., DFT vs. XRD bond lengths)?
Methodological Answer:
Error Source Identification : Assess whether discrepancies arise from crystal packing effects (e.g., intermolecular interactions distorting bond lengths) or DFT basis-set limitations.
Multi-Method Validation : Compare XRD data with neutron diffraction (if available) for precise H-atom positions.
Software Tools : Use SHELXL’s DFIX and SADI restraints to refine problematic geometries. Cross-validate with Gaussian/Polarizable Continuum Model (PCM) simulations .
Basic: What solvent systems are optimal for recrystallization?
Methodological Answer:
- Solubility Screening : Test DMSO, DMF, or acetone at elevated temperatures (60–80°C).
- Slow Evaporation : Use mixed solvents (e.g., ethyl acetate/hexane 1:3) to achieve high-quality crystals.
- Crystal Stability : Monitor for solvent inclusion via PLATON’s SOLV check. Avoid halogenated solvents to prevent co-crystallization issues .
Advanced: How can researchers design experiments to study nitro-group reactivity in this compound?
Methodological Answer:
- Reduction Studies : Catalytic hydrogenation (H/Pd-C) to convert –NO to –NH; monitor via TLC and NMR.
- Electrophilicity Assays : React with nucleophiles (e.g., amines) to assess nitro’s activation energy.
- Kinetic Profiling : Use UV-Vis or stopped-flow spectroscopy to track reaction rates under varying pH/temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
